(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is an organic compound with the molecular formula C7H6N2O4This compound is a white to off-white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide, dichloromethane, and acetonitrile .
Preparation Methods
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is synthesized by reacting cyanoacetic acid with N-hydroxy succinimide in the presence of sodium carbonate. The reaction produces an N-hydroxy imide intermediate, which is then acidified to yield the final product . The reaction conditions typically involve maintaining an inert atmosphere and room temperature .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form amides.
Hydrolysis: It can be hydrolyzed to produce cyanoacetic acid and N-hydroxy succinimide.
Reduction: It can be reduced to form corresponding alcohols.
Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are amides, cyanoacetic acid, and alcohols .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate has several scientific research applications:
Protein Conjugation: It is used to conjugate proteins or peptides by reacting with amino groups to introduce active ester groups, facilitating the coupling of proteins or peptides with other molecules.
Fluorescent Probes: It is used in the preparation of fluorescent probes by reacting with amino groups in fluorescent dyes, enabling the creation of fluorescently labeled molecules for various applications.
Antibody-Drug Conjugates: It serves as a linker in the synthesis of antibody-drug conjugates, which are used in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate involves the formation of an active ester intermediate that can react with nucleophiles such as amines. This reaction facilitates the formation of amide bonds, which are crucial in protein conjugation and other coupling reactions .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is similar to other N-hydroxy succinimide esters, such as:
- Bromoacetic acid N-hydroxy succinimide ester
- Propargyl-N-hydroxy succinimidyl ester
- 5-Norbornene-2-acetic acid succinimidyl ester
What sets 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate apart is its ability to introduce cyano groups into molecules, which can be useful in various synthetic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLIBRFWDOSHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697082 | |
Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56657-76-2 | |
Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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